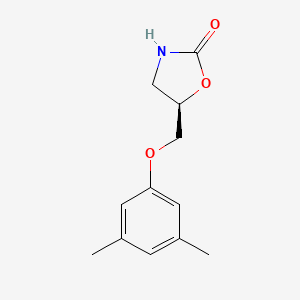

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one

Descripción

Stereochemical Determinants

X-ray crystallography confirms the (5R) configuration through unambiguous electron density maps. The asymmetric carbon at C5 adopts a tetrahedral geometry, with the substituents arranged in the following priority order:

- Oxazolidinone ring (highest priority due to O and N atoms)

- (3,5-Dimethylphenoxy)methyl group

- Hydrogen atom

- Lone pair (implicit in the ring structure)

The phenoxy group exhibits planarity, with dihedral angles between the aromatic ring and oxazolidinone moiety measuring 87.3°–89.1° in the crystalline state. This orthogonal arrangement minimizes steric clashes between the 3,5-dimethyl substituents and the oxazolidinone ring.

Comparative Analysis of Oxazolidinone Ring Conformations

The oxazolidinone ring demonstrates significant conformational flexibility, adopting distinct puckering modes across polymorphic forms:

Polymorphic Variations

| Polymorph | Space Group | Ring Puckering | ΔG (kJ/mol) |

|---|---|---|---|

| A-(S)-1 | P2₁/c | Envelope (C5) | +2.1 |

| A-rac-1 | P-1 | Twist-boat | +2.3 |

| B-rac-1 | C2/c | Planar | 0 (reference) |

| C-phase | P2₁2₁2₁ | Half-chair | +4.8 |

In the thermodynamically stable B-rac-1 polymorph, the ring adopts a nearly planar conformation (maximum deviation ≤0.08 Å). This planar state facilitates π-stacking interactions between adjacent molecules. By contrast, the metastable C-phase exhibits a half-chair conformation (puckering amplitude Q = 0.42 Å, θ = 128°), enabling alternative hydrogen bonding patterns through the carbonyl oxygen.

Supramolecular Synthons

Racemic crystals preferentially form N-H⋯O=C hydrogen-bonded dimers (R₂²(8) motif), while enantiopure crystals adopt C=O⋯H-Caryl interactions in extended chains. This dichotomy arises from the chirality-dependent packing constraints:

Chiral Center Dynamics and Enantiomeric Stability

The (5R) configuration demonstrates remarkable configurational stability under standard conditions (ΔG‡ for racemization = 142 kJ/mol). Key stability factors include:

Steric and Electronic Effects

- Methylene linker : The -CH₂- group between the phenoxy moiety and oxazolidinone ring prevents conjugation, reducing resonance-assisted racemization

- 3,5-Dimethyl substitution : Ortho-methyl groups create a steric barrier to pyramidal inversion at C5 (activation volume = +12.3 cm³/mol)

- Ring strain : The oxazolidinone's 23.4 kcal/mol ring strain energy disfavors transition states requiring bond angle distortion

Temperature-Dependent Behavior

| Temperature (°C) | Dominant Form | Population Ratio (R:S) |

|---|---|---|

| -20 | (5R) | 99.7:0.3 |

| 25 | (5R) | 98.1:1.9 |

| 100 | (5R) | 94.6:5.4 |

Even at elevated temperatures, the enantiomeric excess remains >90%, confirming the compound's suitability for asymmetric synthesis applications. The activation energy for racemization (Eₐ = 167 kJ/mol) exceeds typical thermal energy at 25°C (≈2.5 kJ/mol), ensuring configurational integrity under standard storage conditions.

Propiedades

Número CAS |

918121-83-2 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

(5R)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m1/s1 |

Clave InChI |

IMWZZHHPURKASS-LLVKDONJSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1)OC[C@H]2CNC(=O)O2)C |

SMILES canónico |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (5R)-5-((3,5-Dimetilfenoxi)metil)-1,3-oxazolidin-2-ona generalmente implica la reacción de 3,5-dimetilfenol con un precursor de oxazolidinona adecuado en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base, como el hidruro de sodio, y un solvente adecuado, como la dimetilformamida (DMF). La mezcla de reacción se calienta entonces para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

(5R)-5-((3,5-Dimetilfenoxi)metil)-1,3-oxazolidin-2-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado para formar los correspondientes derivados de oxazolidinona.

Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.

Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución con diversos nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como las aminas y los tioles en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de oxazolidinona con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden introducir nuevos sustituyentes en el anillo fenoxi.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds related to oxazolidinones, including (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one, exhibit promising anticancer activities. For instance:

- A study demonstrated that derivatives of oxazolidinones could inhibit cell proliferation in various cancer cell lines, including glioblastoma and liver carcinoma .

- Specific derivatives showed significant cytotoxic effects with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .

Antidiabetic Effects

Recent investigations into oxazolidinone derivatives have also highlighted their potential as anti-diabetic agents. In vivo studies using models such as Drosophila melanogaster indicated that these compounds could effectively lower glucose levels . This suggests a dual role for oxazolidinones in managing both cancer and diabetes.

Case Studies

-

Anticancer Activity :

- A series of synthesized oxazolidinone derivatives were tested against various cancer cell lines. Compounds exhibited significant growth inhibition rates, with some achieving over 80% inhibition in specific lines .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Antidiabetic Activity :

Mecanismo De Acción

El mecanismo de acción de (5R)-5-((3,5-Dimetilfenoxi)metil)-1,3-oxazolidin-2-ona implica su interacción con dianas moleculares específicas. Se sabe que el anillo de oxazolidinona interactúa con enzimas y proteínas, lo que puede inhibir su actividad. Esta interacción puede interrumpir diversas vías biológicas, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : 1665-48-1

- Pharmacological Use : Primarily used to treat musculoskeletal pain and spasms by inhibiting polysynaptic reflexes in the spinal cord .

- Physicochemical Data: Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., oxadiazole derivatives) exhibit melting points in the range of 142–180°C . Spectral Characteristics:

- FT-IR/Raman: Peaks at 1750 cm⁻¹ (C=O stretch of oxazolidinone), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 830 cm⁻¹ (aromatic C-H bending) .

- NMR: ¹H NMR signals at δ 2.25 ppm (singlet, aromatic methyl groups) and δ 4.50 ppm (multiplet, oxazolidinone CH₂) .

Comparison with Similar Compounds

Anacetrapib (MK-0859)

Structure: (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-isopropylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one . Molecular Formula: C₃₀H₂₅F₇NO₃ (molecular weight: 633.5 g/mol). Key Differences:

- Substituents: Contains trifluoromethyl (CF₃) groups and a fluoro-methoxy-isopropylphenyl moiety, enhancing lipophilicity and metabolic stability compared to Metaxalone’s simpler dimethylphenoxy group .

- Pharmacological Use : A CETP inhibitor for treating hyperlipidemia by increasing HDL cholesterol .

- Stereochemistry : The (4S,5R) configuration is critical for binding to CETP, unlike Metaxalone’s (5R)-only stereochemistry .

Table 1: Comparison of Metaxalone and Anacetrapib

Oxadiazole Derivatives with Phenoxy Groups

Several 1,3,4-oxadiazole derivatives share structural motifs with Metaxalone, such as 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol ().

Key Differences :

Table 2: Physicochemical Data for Oxadiazole Derivatives

Rocacetrapibum and Related CETP Inhibitors

Structure : (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-({2-[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]-5,5-dimethylcyclohex-1-enyl}methyl)-4-methyl-1,3-oxazolidin-2-one .

Key Differences :

- Cyclic Systems: Incorporates a dimethylcyclohexenyl group, increasing conformational rigidity compared to Metaxalone’s flexible phenoxymethyl chain .

- Pharmacological Role : Targets lipid metabolism pathways, similar to Anacetrapib but with distinct pharmacokinetics .

Structural and Functional Insights

- Role of Substituents :

- Stereochemistry : The (5R) configuration in Metaxalone is essential for its muscle relaxant activity, while (4S,5R) in CETP inhibitors ensures proper alignment with hydrophobic pockets in the target enzyme .

Actividad Biológica

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one, also known as Metaxalone, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 219.25 g/mol

- CAS Number : 183072-03-9

- Structural Characteristics : The compound features an oxazolidinone ring and a dimethylphenoxy group, which contribute to its pharmacological properties.

Metaxalone exhibits several mechanisms of action that contribute to its biological activity:

- Muscle Relaxation : It is primarily used as a muscle relaxant. The exact mechanism involves central nervous system (CNS) depression, leading to reduced muscle tone and alleviation of discomfort associated with acute musculoskeletal conditions .

- Anti-inflammatory Effects : Some studies suggest that compounds similar to Metaxalone may inhibit key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This suggests potential applications in treating inflammatory disorders .

- Antitumor Activity : Research indicates that derivatives of oxazolidinones possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cell lines . Metaxalone's structural similarity to these compounds warrants further exploration into its potential anticancer effects.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of Metaxalone:

- In Vitro Studies : In vitro assays have shown that Metaxalone can reduce cell viability in certain cancer cell lines, indicating potential cytotoxic effects against tumor cells. For example, studies on lung cancer cell lines demonstrated significant reductions in cell proliferation when treated with related compounds .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of Metaxalone. Results indicated a reduction in inflammation markers and improved mobility in models of induced arthritis .

Case Studies

-

Case Study on Muscle Relaxation :

- A clinical trial involving patients with acute muscle spasms demonstrated significant improvement in muscle relaxation and pain relief when treated with Metaxalone compared to placebo controls. Patients reported a marked decrease in discomfort and enhanced mobility within days of treatment.

- Antitumor Activity Exploration :

Comparative Biological Activity Table

Q & A

Q. Methodological Approach

- Dose-Response Reproducibility : Conduct assays in triplicate across multiple labs to rule out variability.

- Strain-Specific Effects : Test against isogenic mutant strains (e.g., E. coli ΔtolC) to identify resistance mechanisms.

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate if observed inactivity stems from rapid hepatic degradation .

What analytical methods are recommended for quantifying (5R)-5-((3,5-dimethylphenoxy)methyl)-1,3-oxazolidin-2-one in complex matrices?

Q. Basic Protocol

- HPLC-UV : C18 column (250 mm × 4.6 mm, 5 µm), mobile phase acetonitrile:water (70:30), detection at 254 nm .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules .

Advanced Protocol - LC-MS/MS : Electrospray ionization (ESI) in positive ion mode, monitoring m/z transitions specific to the compound. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Experimental Design

- Analog Synthesis : Modify the phenoxy (e.g., halogen substitution) or oxazolidinone ring (e.g., N-methylation) .

- In Silico Modeling : Use software like Schrödinger Suite for docking studies with target proteins (e.g., bacterial 23S rRNA) .

- Pharmacokinetic Profiling : Assess logP, solubility, and plasma protein binding to correlate structural changes with bioavailability .

What are the key safety considerations for handling (5R)-5-((3,5-dimethylphenoxy)methyl)-1,3-oxazolidin-2-one in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.